molecular formula C9H8Cl2O2 B13205960 4-Chloro-3,5-dimethylphenyl chloroformate

4-Chloro-3,5-dimethylphenyl chloroformate

Cat. No.: B13205960
M. Wt: 219.06 g/mol
InChI Key: RNDBLOKPOSHYHF-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl chloroformate is an organic compound with the molecular formula C₉H₈Cl₂O₂. It is a chloroformate ester derived from 4-chloro-3,5-dimethylphenol. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl chloroformate typically involves the reaction of 4-chloro-3,5-dimethylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as an acid scavenger. The general reaction scheme is as follows:

4-Chloro-3,5-dimethylphenol+Phosgene4-Chloro-3,5-dimethylphenyl chloroformate+HCl\text{4-Chloro-3,5-dimethylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-3,5-dimethylphenol+Phosgene→4-Chloro-3,5-dimethylphenyl chloroformate+HCl

The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to prevent the decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3,5-dimethylphenol and carbon dioxide.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

    Hydrolysis: This reaction occurs in the presence of water or aqueous base (e.g., sodium hydroxide) at ambient conditions.

    Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether or THF under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.

    Hydrolysis: 4-Chloro-3,5-dimethylphenol and carbon dioxide.

    Reduction: 4-Chloro-3,5-dimethylphenol.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl chloroformate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives, including carbamates and carbonates.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl chloroformate involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by various nucleophiles. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a carbamate linkage, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl chloroformate
  • 3,5-Dimethylphenyl chloroformate
  • 4-Bromo-3,5-dimethylphenyl chloroformate

Uniqueness

4-Chloro-3,5-dimethylphenyl chloroformate is unique due to the presence of both chloro and methyl substituents on the aromatic ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other chloroformates. The combination of electron-withdrawing (chloro) and electron-donating (methyl) groups influences the compound’s reactivity and stability .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) carbonochloridate

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4H,1-2H3

InChI Key

RNDBLOKPOSHYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)Cl

Origin of Product

United States

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